Cgp 54626 hydrochloride
Overview
Description
CGP 54626 hydrochloride is a potent and selective antagonist of the gamma-aminobutyric acid type B receptor. This compound is widely used in scientific research to investigate the role of gamma-aminobutyric acid type B receptors in neurological signaling. It has an inhibitory concentration 50 value of 4 nanomolar, making it highly effective in blocking gamma-aminobutyric acid type B receptor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 54626 hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the phosphinic acid moiety and the subsequent coupling with the appropriate amine. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
CGP 54626 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphinic acid derivatives, while substitution reactions can produce a range of functionalized analogs .
Scientific Research Applications
CGP 54626 hydrochloride is extensively used in scientific research across various fields:
Chemistry: It serves as a tool to study the structure-activity relationships of gamma-aminobutyric acid type B receptor antagonists.
Biology: Researchers use it to investigate the role of gamma-aminobutyric acid type B receptors in cellular signaling and neurotransmission.
Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and depression.
Industry: It is utilized in the development of new pharmaceuticals targeting gamma-aminobutyric acid type B receptors .
Mechanism of Action
CGP 54626 hydrochloride exerts its effects by binding to the orthosteric site of the gamma-aminobutyric acid type B receptor, thereby blocking the receptor’s activity. This inhibition prevents the receptor from mediating its usual inhibitory neurotransmission, leading to altered neuronal signaling. The molecular targets include the gamma-aminobutyric acid type B receptor subunits, and the pathways involved are primarily related to neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
CGP 35348: Another gamma-aminobutyric acid type B receptor antagonist with a different chemical structure.
SCH 50911: A selective gamma-aminobutyric acid type B receptor antagonist with similar pharmacological properties.
Phaclofen: A gamma-aminobutyric acid type B receptor antagonist used in various research applications .
Uniqueness
CGP 54626 hydrochloride is unique due to its high potency and selectivity for the gamma-aminobutyric acid type B receptor. Its inhibitory concentration 50 value of 4 nanomolar is significantly lower than that of similar compounds, making it a preferred choice for research studies requiring precise modulation of gamma-aminobutyric acid type B receptor activity .
Properties
IUPAC Name |
cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCFHOVIXCJPLE-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl3NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164189 | |
Record name | Cgp 54626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149184-21-4 | |
Record name | Phosphinic acid, P-(cyclohexylmethyl)-P-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149184-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cgp 54626 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 54626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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